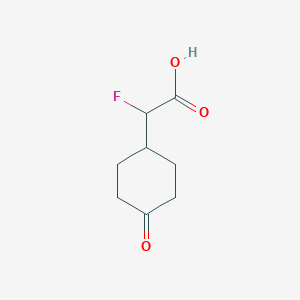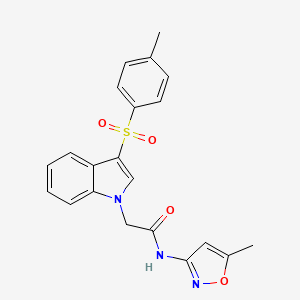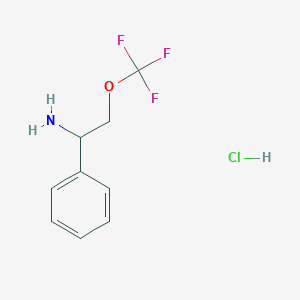![molecular formula C15H13N5O2 B2865528 3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide CAS No. 886641-85-6](/img/structure/B2865528.png)
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide” is a chemical compound with the molecular formula C15H13N5O2 . It is a part of the quinazolinone and quinazoline derivatives, which are known for their wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C15H13N5O2, an average mass of 295.296 Da, and a monoisotopic mass of 295.106934 Da .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy. Some compounds exhibited significant antibacterial and antifungal activities, characterized by spectral and elemental analysis, and featured inter and intramolecular hydrogen bonding (Priya et al., 2006). This suggests that similar benzamide compounds, such as 3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide, could also possess antimicrobial properties.
Antidiabetic Potential
Research into benzamide derivatives has led to the identification of compounds with antidiabetic properties. A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives found a candidate drug for treating diabetes mellitus (Nomura et al., 1999). This underscores the potential for benzamide derivatives in developing new antidiabetic treatments.
Anticancer and Neuroprotective Activities
Novel benzamide compounds have been explored for their anti-inflammatory, analgesic, and anticancer properties. Some derivatives exhibited COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential for cancer treatment (Abu‐Hashem et al., 2020). Additionally, benzamide derivatives have shown selective inhibitory selectivity against histone deacetylase 6 (HDAC6), presenting a promising approach for Alzheimer's disease treatment (Lee et al., 2018).
Mécanisme D'action
Target of Action
It is known that tetrazole derivatives, which this compound is a part of, have a wide range of medicinal activity and potential role in biosciences . They have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects . This suggests that the compound may interact with its targets in a way that triggers various biological responses. The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad biological activity of tetrazole derivatives , it is likely that this compound could affect multiple pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Result of Action
Given the broad biological activity of tetrazole derivatives , it is likely that this compound could have various effects at the molecular and cellular levels. These effects would depend on the specific targets of the compound and the nature of its interaction with these targets.
Propriétés
IUPAC Name |
3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-7-3-5-11(9-13)15(21)16-12-6-2-4-10(8-12)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQWRFDDDZTKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)



![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)
![ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2865460.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2865463.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2865467.png)
